molecular formula C10H13NO2S B2419885 N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide CAS No. 2201247-44-9

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2419885
CAS No.: 2201247-44-9
M. Wt: 211.28
InChI Key: XGUSMZRHEJFMBD-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide is an organic compound that features a cyclobutyl ring with a hydroxyl group, a thiophene ring with a methyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling of the Cyclobutyl and Thiophene Rings: The cyclobutyl and thiophene rings can be coupled using cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxylate
  • N-(2-hydroxycyclobutyl)-4-methylthiophene-2-sulfonamide
  • N-(2-hydroxycyclobutyl)-4-methylthiophene-2-thioamide

Uniqueness

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both a cyclobutyl ring and a thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-6-4-9(14-5-6)10(13)11-7-2-3-8(7)12/h4-5,7-8,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUSMZRHEJFMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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